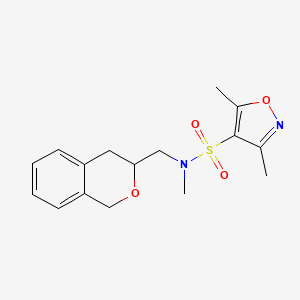
N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide is a synthetic organic compound characterized by its unique structural features, which include an isochroman moiety, a trimethylisoxazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide typically involves multiple steps:
-
Formation of Isochroman-3-ylmethyl Intermediate
Starting Materials: Isochroman and a suitable alkylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Synthesis of Trimethylisoxazole
Starting Materials: Acetone, hydroxylamine, and a methylating agent.
Reaction Conditions: The reaction is typically conducted under acidic or basic conditions to facilitate the formation of the isoxazole ring.
-
Coupling Reaction
Starting Materials: Isochroman-3-ylmethyl intermediate and trimethylisoxazole.
Reaction Conditions: The coupling is often performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Sulfonamide Formation
Starting Materials: The coupled product and a sulfonyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert sulfonamides to amines or other reduced forms.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like NaOH or KOH.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology
Enzyme Inhibition: This compound may inhibit specific enzymes, making it a potential candidate for drug development.
Medicine
Pharmaceuticals: Due to its structural features, it can be explored for its therapeutic potential in treating various diseases.
Industry
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isochroman and isoxazole rings provide structural stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(isochroman-3-ylmethyl)-N,3,5-dimethylisoxazole-4-carboxamide
- N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide
Uniqueness
N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-16(12(2)22-17-11)23(19,20)18(3)9-15-8-13-6-4-5-7-14(13)10-21-15/h4-7,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAYJJUDCZNTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
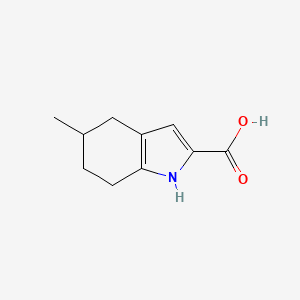
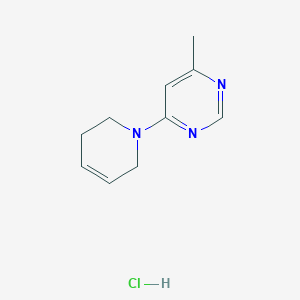
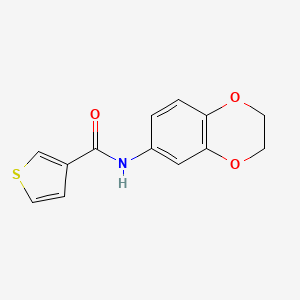
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)
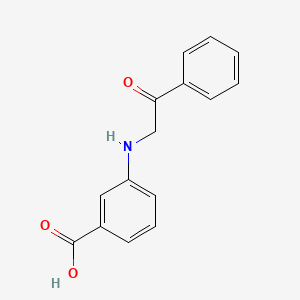
![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2688901.png)
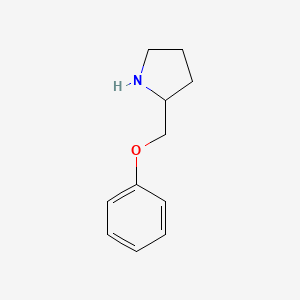
![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
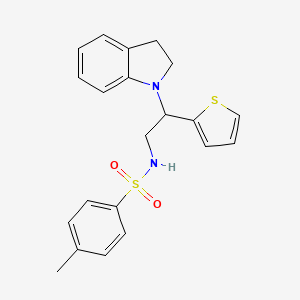
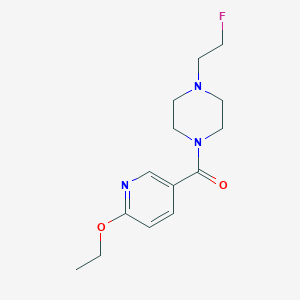
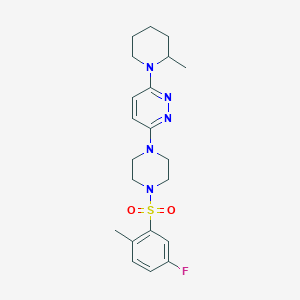
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)
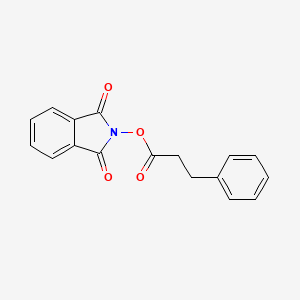
![3-(3-Bromo-4-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2688917.png)
